tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C42H18 . This compound is characterized by its complex structure, consisting of multiple fused benzene rings. It is a member of the larger family of PAHs, which are known for their stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the polycyclic structure . The reaction conditions often require temperatures above 200°C and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specialized conditions required for its synthesis. when produced, it is typically done in small batches in research laboratories rather than on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated PAHs with increased hydrogen content.
Substitution: Nitro- and halogen-substituted derivatives.
Scientific Research Applications
Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its electronic properties enable it to participate in electron transfer reactions, which can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coronene: A simpler PAH with a similar planar structure but fewer fused benzene rings.
Benzo[1,2-b4,5-b’]dithiophene: Another PAH with sulfur atoms incorporated into its structure, offering different electronic properties.
Dinaphtho[8,1,2-abc2’,1’,8’-klm]coronene: An isomer with a slightly different arrangement of the fused rings.
Uniqueness
Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2’,1’,8’-klm]coronene is unique due to its highly conjugated structure, which imparts distinct electronic properties.
Properties
IUPAC Name |
tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18/c1-5-19-13-15-27-25-11-3-9-23-24-10-4-12-26-28-16-14-20-6-2-8-22-30-18-17-29-21(7-1)31(19)35(27)41-37(29)38(30)42(36(28)32(20)22)40(34(24)26)39(41)33(23)25/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLMNZSUHEBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C7=CC=CC8=C7C9=C(C=C8)C1=CC=CC4=C1C(=C96)C1=C5C3=C(C=C2)C2=CC=CC4=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723975 |
Source
|
Record name | Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362052-01-5 |
Source
|
Record name | Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2′,1′,8′-klm]coronene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362052-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo[ef,hi]dinaphtho[8,1,2-abc:2',1',8'-klm]coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.